2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c1-29-17-10-23(11-18(26)22-13-3-5-14(6-4-13)24(27)28)15(9-16(17)25)12-30-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBCGYWIBSGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide":
Note: While the query specifically asks about "this compound", the search results provide information on related compounds with similar structures, such as N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide and N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide. The information below reflects the potential applications based on these related compounds.
Potential Scientific Applications
N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, a complex organic compound, exhibits potential biological activities due to its various functional groups. It falls under the classifications of thioacetamides and pyridine derivatives, which are known for diverse biological activities, including antimicrobial and anticancer effects.
N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound with potential anti-cancer and anti-inflammatory activities.
Anti-Cancer Activity
Pyridine-based compounds have demonstrated anticancer potential. Derivatives similar to N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide have shown cytotoxicity against various cancer cell lines, with some pyridine derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity.
Case Study: A study evaluated a series of pyridine derivatives for their cytotoxic effects on human breast cancer cells (MCF7). Compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating potential as anticancer agents.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Research suggests that derivatives containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that some pyridine-pyrimidine hybrids exhibited IC50 values below 10 µM against COX enzymes, suggesting strong anti-inflammatory effects.
Case Study: An investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds and found that certain derivatives effectively inhibited COX enzymes, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting therapeutic potential in managing inflammatory diseases.
The presence of the methoxy group is believed to enhance lipophilicity and improve binding affinity to target enzymes, leading to increased inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogous derivatives in the literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Stability: The target compound’s pyridinone core is less conformationally flexible than the thiazolidinone derivative (3d-I), which exists as a tautomeric mixture . This rigidity may favor selective target binding. The dihydropyrimidinone derivative (5.15) exhibits higher thermal stability (m.p. 224–226°C) compared to quinazolinone derivatives (e.g., 8c, m.p. 118–120°C), likely due to its fused heterocyclic system .
Methoxy and pyrimidinylthio groups in the target compound may improve solubility compared to chlorophenoxy-substituted analogs (e.g., 8c) .
Biological Activity Trends: Pyrimidinylthio-containing compounds (target compound and compound 1) show promise in antimicrobial and enzyme inhibition contexts, likely due to sulfur’s nucleophilicity and pyrimidine’s role in mimicking natural substrates . Quinazolinone derivatives (e.g., 8c) with piperazinyl groups demonstrate antitubercular activity, suggesting that amine-containing substituents enhance penetration into bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
